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Compound of Interest

Compound Name: Diisopropyl fumarate

Cat. No.: B1670629

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate is an a,3-unsaturated ester with a range of applications in organic
synthesis and materials science. Its reactivity is characterized by the electrophilic nature of the
carbon-carbon double bond, making it susceptible to nucleophilic attack, and its ability to
participate in cycloaddition reactions and polymerization. This technical guide provides an in-
depth overview of the core reactivity of diisopropyl fumarate, including its synthesis, key
reactions, and potential biological significance. The information presented herein is intended to
serve as a foundational resource for researchers exploring the utility of this versatile compound
in drug development and other scientific endeavors.

Physicochemical Properties

Diisopropyl fumarate is a colorless to pale yellow liquid. A summary of its key
physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diisopropyl Fumarate
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Property Value Reference
CAS Number 7283-70-7 [1112]
Molecular Formula C10H1604 [3]
Molecular Weight 200.23 g/mol [3]

Melting Point 2.1°C [4]

Boiling Point 110 °C at 12 mmHg [4]
Appearance Colorlfess. to almost colorless 2]

clear liquid

Spectroscopic Data

The structural characterization of diisopropyl fumarate is supported by various spectroscopic
techniques. The key data from *H NMR, 3C NMR, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 3C NMR Spectroscopic Data for Diisopropyl Fumarate
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Chemical Shift (8)

Nucleus Multiplicity Assignment
Ppm
Olefinic protons (-
1H NMR ~6.8 S
CH=CH-)
Methine protons (-
~5.0 sept
CH(CH3)2)
Methyl protons (-
~1.2 d P (
CH(CHs)2)
Carbonyl carbon
13C NMR ~164 S
(C=0)
Olefinic carbon (-
~133 S
CH=CH-)
Methine carbon (-O-
~70 S
CH-)
~22 S Methyl carbon (-CHs)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

used.

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands for Diisopropyl Fumarate

Wavenumber (cm~?) Intensity Assignment

C-H stretch (sp3 hybridized
~2980 Strong

carbons)
~1720 Strong C=0 stretch (ester carbonyl)
~1645 Medium C=C stretch (alkene)
~1290, ~1100 Strong C-O stretch (ester)
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Mass Spectrometry (MS)

Table 4: Major Peaks in the Mass Spectrum of Diisopropyl Fumarate

miz Relative Intensity Possible Fragment
200 [M]* Molecular ion

158 High [M - CsHe]*

141 High [M - OCzH7]*

114 Medium [M -2 x CsHe]*

99 High [M - COOCsH7]*

Experimental Protocols

Synthesis of Diisopropyl Fumarate

A common method for the synthesis of diisopropyl fumarate is the Fischer esterification of

fumaric acid with isopropanol in the presence of an acid catalyst.[5]

Materials:

Fumaric acid
* |sopropyl alcohol (anhydrous)

e p-Toluenesulfonic acid (catalyst)

» Toluene (or other suitable solvent for azeotropic removal of water)

e Saturated sodium bicarbonate solution
e Brine (saturated sodium chloride solution)
e Anhydrous magnesium sulfate

o Dean-Stark apparatus
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Procedure:

« To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-
Stark trap, add fumaric acid (1.0 eq), a molar excess of isopropyl alcohol (e.g., 3-5 eq), and
a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

» Add toluene to the flask to facilitate the azeotropic removal of water.

e Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an
azeotrope with toluene.

¢ Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the
cessation of water collection.

e Once the reaction is complete, cool the mixture to room temperature.

o Remove the bulk of the isopropyl alcohol and toluene under reduced pressure using a rotary
evaporator.

 Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with
saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude diisopropyl fumarate.

 Purify the product by vacuum distillation.
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Polymer Synthesis Scaffold Fabrication Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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